

# Methyl 2-(2-bromophenyl)-3-oxobutanoate CAS number and IUPAC name.

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## Compound of Interest

Compound Name: Methyl 2-(2-bromophenyl)-3-oxobutanoate

Cat. No.: B1407203

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An In-Depth Technical Guide to **Methyl 2-(2-bromophenyl)-3-oxobutanoate**

## Introduction

**Methyl 2-(2-bromophenyl)-3-oxobutanoate** is a bifunctional organic molecule that serves as a versatile building block in modern synthetic chemistry. As an  $\alpha$ -aryl- $\beta$ -keto ester, its structure is characterized by a reactive  $\beta$ -dicarbonyl system and an aryl bromide moiety. This unique combination allows for a wide range of subsequent chemical transformations, making it a valuable intermediate in the synthesis of complex heterocyclic systems and other motifs relevant to medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a robust protocol for its synthesis based on established catalytic methods, detailed analytical characterization, and an exploration of its synthetic potential.

## Compound Identification and Physicochemical Properties

Precise identification is critical for regulatory compliance, safety, and experimental reproducibility. The primary identifiers and key physical properties for **Methyl 2-(2-bromophenyl)-3-oxobutanoate** are summarized below.

Property	Value	Source(s)
IUPAC Name	methyl 2-(2-bromophenyl)-3-oxobutanoate	
CAS Number	1243144-97-9	[1][2][3]
Molecular Formula	C <sub>11</sub> H <sub>11</sub> BrO <sub>3</sub>	[1][2]
Molecular Weight	271.11 g/mol	[1]
Physical Form	Solid	
Purity (Typical)	≥95%	[1]
InChI Key	KWNLLHXMARGDDM-UHFFFAOYSA-N	

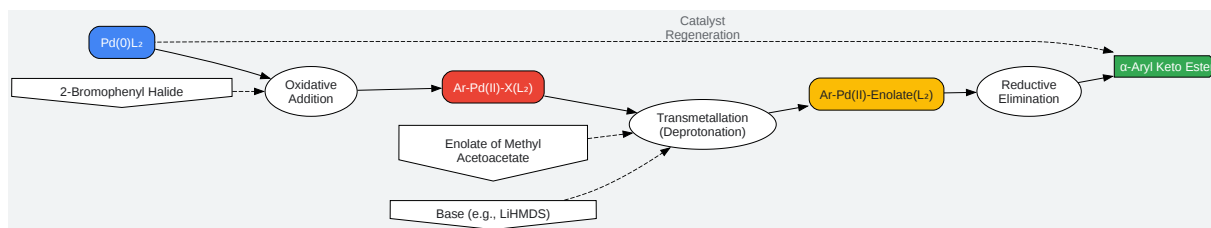
## Synthesis: Palladium-Catalyzed $\alpha$ -Arylation

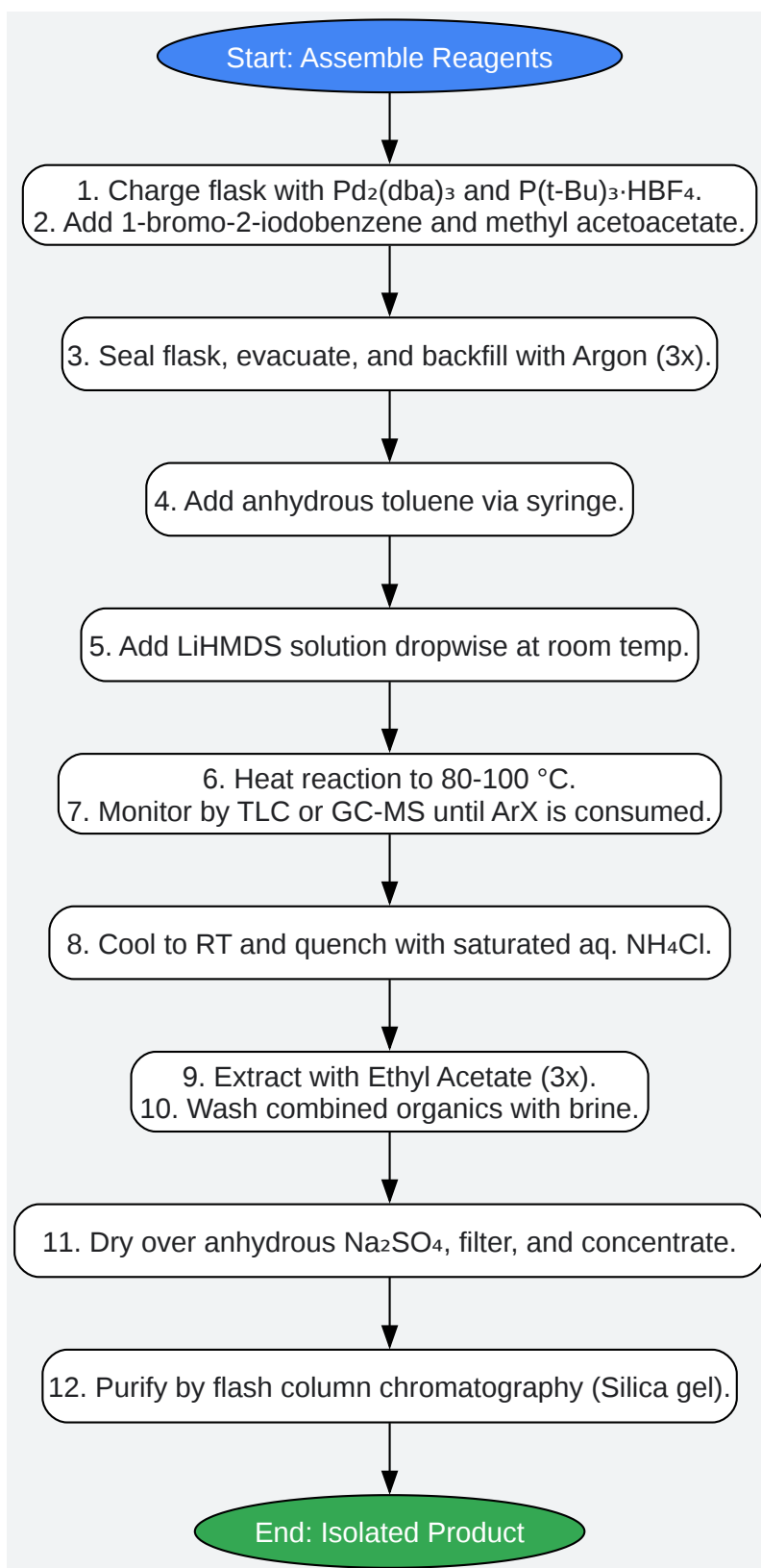
The construction of the C(aryl)-C( $\alpha$ ) bond is the key challenge in synthesizing  $\alpha$ -aryl keto esters. While classical methods involving harsh bases can be effective, they often suffer from poor functional group tolerance. Modern palladium-catalyzed cross-coupling reactions provide a mild and highly efficient alternative. The  $\alpha$ -arylation of  $\beta$ -keto esters, pioneered by groups like Buchwald and Hartwig, is the premier method for synthesizing compounds like **Methyl 2-(2-bromophenyl)-3-oxobutanoate**.<sup>[4][5]</sup>

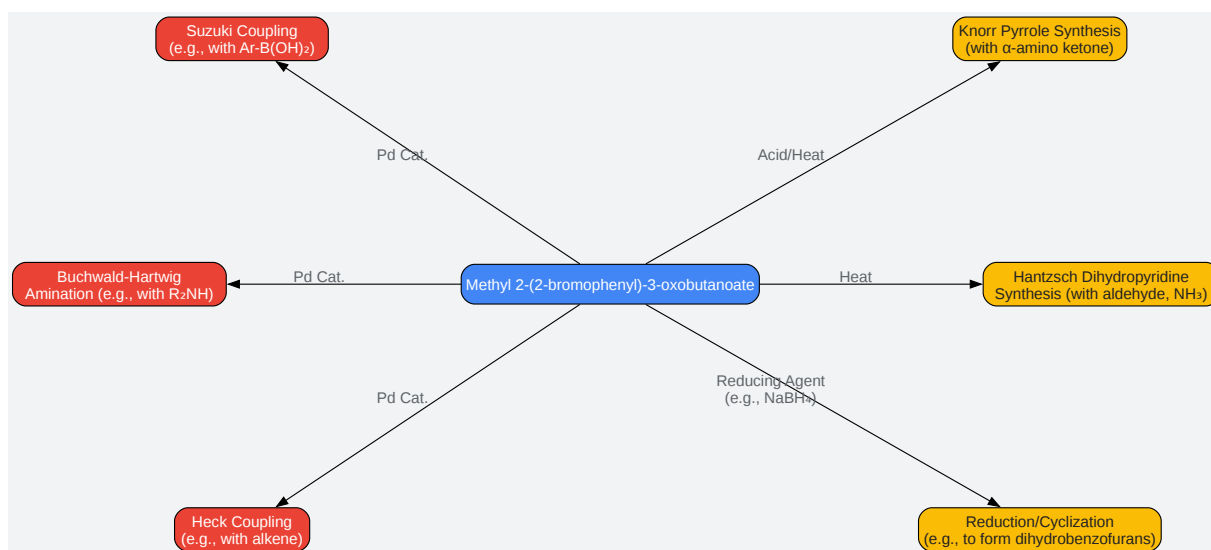
## Rationale and Mechanistic Insight

The reaction couples the enolate of methyl acetoacetate with an aryl bromide (in this case, 1-bromo-2-iodobenzene or 1,2-dibromobenzene could be used, but we will focus on 2-bromoiodobenzene for selectivity). The choice of a palladium catalyst and a sterically hindered, electron-rich phosphine ligand is crucial. The bulky ligand accelerates the rate-limiting reductive elimination step and prevents  $\beta$ -hydride elimination, while its electron-donating nature promotes the initial oxidative addition of the aryl halide to the Pd(0) center.<sup>[4][6]</sup>

Below is a diagram illustrating the generally accepted catalytic cycle for this transformation.







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